molecular formula C11H28SSiSn B14499153 Trimethyl{2-[(triethylstannyl)sulfanyl]ethyl}silane CAS No. 62924-43-0

Trimethyl{2-[(triethylstannyl)sulfanyl]ethyl}silane

Cat. No.: B14499153
CAS No.: 62924-43-0
M. Wt: 339.20 g/mol
InChI Key: IWTBHUXUVRMDFY-UHFFFAOYSA-M
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Description

Trimethyl{2-[(triethylstannyl)sulfanyl]ethyl}silane is a unique organosilicon compound that features both silicon and tin atoms within its structure. This compound is of interest due to its potential applications in various fields of chemistry and materials science. The presence of both silicon and tin atoms allows for unique reactivity and properties that can be exploited in synthetic chemistry and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl{2-[(triethylstannyl)sulfanyl]ethyl}silane typically involves the reaction of a trimethylsilyl compound with a triethylstannyl sulfide. One common method involves the use of a Grignard reagent, where a trimethylsilyl halide reacts with a magnesium reagent to form the corresponding Grignard reagent. This intermediate then reacts with a triethylstannyl sulfide to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of specialized equipment to handle the reagents and control the reaction environment, such as temperature and pressure.

Chemical Reactions Analysis

Types of Reactions

Trimethyl{2-[(triethylstannyl)sulfanyl]ethyl}silane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into simpler silane or stannane derivatives.

    Substitution: The silicon or tin atoms can be substituted with other functional groups, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents like chlorine or bromine can be used to substitute the silicon or tin atoms.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce simpler silane or stannane derivatives.

Scientific Research Applications

Trimethyl{2-[(triethylstannyl)sulfanyl]ethyl}silane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon and carbon-tin bonds.

    Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its potential use in drug delivery systems and as a precursor for radiolabeled compounds for imaging.

    Industry: It is used in the production of advanced materials, including polymers and coatings, due to its unique reactivity and properties.

Mechanism of Action

The mechanism by which Trimethyl{2-[(triethylstannyl)sulfanyl]ethyl}silane exerts its effects involves the interaction of its silicon and tin atoms with various molecular targets. The silicon atom can form strong bonds with carbon, oxygen, and nitrogen, while the tin atom can participate in organometallic reactions. These interactions can lead to the formation of new bonds and the modification of existing molecular structures.

Comparison with Similar Compounds

Trimethyl{2-[(triethylstannyl)sulfanyl]ethyl}silane can be compared with other similar compounds, such as:

    Trimethylsilyl compounds: These compounds contain a silicon atom bonded to three methyl groups and are used in various synthetic applications.

    Triethylstannyl compounds: These compounds contain a tin atom bonded to three ethyl groups and are used in organometallic chemistry.

The uniqueness of this compound lies in the combination of both silicon and tin atoms within the same molecule, providing a versatile reagent for synthetic chemistry and industrial applications.

Properties

CAS No.

62924-43-0

Molecular Formula

C11H28SSiSn

Molecular Weight

339.20 g/mol

IUPAC Name

trimethyl(2-triethylstannylsulfanylethyl)silane

InChI

InChI=1S/C5H14SSi.3C2H5.Sn/c1-7(2,3)5-4-6;3*1-2;/h6H,4-5H2,1-3H3;3*1H2,2H3;/q;;;;+1/p-1

InChI Key

IWTBHUXUVRMDFY-UHFFFAOYSA-M

Canonical SMILES

CC[Sn](CC)(CC)SCC[Si](C)(C)C

Origin of Product

United States

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